

Hdac-IN-84: A Technical Guide for Immunological Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac-IN-84 (also reported as compound 4d) is a potent, novel histone deacetylase (HDAC) inhibitor belonging to the pentyloxyamide-based class of compounds.[1] It exhibits nanomolar inhibitory activity against Class I and Class IIb HDAC enzymes, demonstrating a promising profile for modulating biological processes governed by histone acetylation.[1] While initial research has focused on its potent anti-leukemic properties, its specific HDAC inhibition profile suggests significant potential for its application in broader immunology research.[1][2] This document provides a comprehensive technical overview of Hdac-IN-84, including its mechanism of action, quantitative data, potential immunological applications, and relevant experimental protocols.

Core Mechanism of Action

Histone deacetylases (HDACs) are critical enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation generally leads to chromatin condensation and transcriptional repression.[3] By inhibiting HDACs, **Hdac-IN-84** increases the acetylation of these proteins, leading to a more open chromatin structure and altered gene expression.[1] This modulation of transcription can profoundly impact cellular processes such as cell cycle progression, apoptosis, and differentiation.[1][2]



Beyond histones, numerous proteins involved in immune signaling are regulated by acetylation, including transcription factors like NF-κB and STATs, making HDAC inhibitors like **Hdac-IN-84** valuable tools for studying and modulating immune responses. **Hdac-IN-84**'s potent inhibition of Class I HDACs (HDAC1, 2, and 3) and the Class IIb HDAC6 suggests it can influence a wide array of immune cell functions.

Quantitative Data

The following tables summarize the known quantitative data for Hdac-IN-84.

Table 1: In Vitro HDAC Isoform Inhibitory Activity

This table presents the half-maximal inhibitory concentrations (IC₅₀) of **Hdac-IN-84** against a panel of recombinant human HDAC enzymes. The data highlights its potent activity against Class I HDACs and HDAC6.

HDAC Isoform	IC ₅₀ (μM)	IC ₅₀ (nM)
HDAC1	0.0045	4.5
HDAC2	0.015	15
HDAC3	0.013	13
HDAC4	>100	>100,000
HDAC6	0.038	38
HDAC8	5.8	5,800
HDAC11	26	26,000
Data sourced from		
MedChemExpress.[2][4][5][6]		
[7]		

Table 2: In Vitro Anti-proliferative Activity in Leukemia Cell Lines



This table shows the potent anti-proliferative effects of **Hdac-IN-84** on various human and murine leukemia cell lines after 72 hours of treatment.

Cell Line	Description	IC50 (nM)
HL-60	Human promyelocytic leukemia	76.8
HPB-ALL	Human T-cell acute lymphoblastic leukemia	110.6
K-562	Human chronic myelogenous leukemia	180.8
MV4-11	Human acute monocytic leukemia	36
C1498	Murine myeloid leukemia	425
Data sourced from MedChemExpress.[2][6]		

Table 3: In Vivo Pharmacokinetic Parameters

This table outlines the basic pharmacokinetic profile of **Hdac-IN-84** in C57BL/6 mice following a single intraperitoneal (i.p.) injection.

Parameter	Value	
Dosing Route	Intraperitoneal (i.p.)	
Dose	10 mg/kg	
Elimination Half-life (t½)	0.35 hours	
Plasma Protein Binding	~99.0%	
Data sourced from MedChemExpress.[2][6]		

Signaling Pathways and Immunological Implications

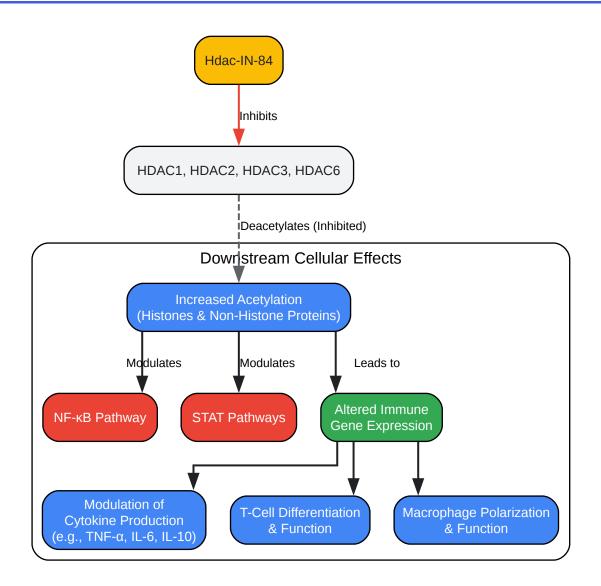




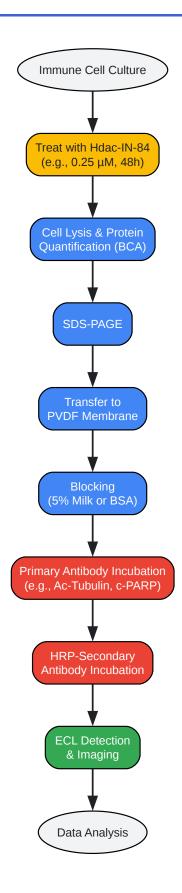


Based on its HDAC inhibition profile, **Hdac-IN-84** is predicted to modulate key immune signaling pathways. While direct studies on **Hdac-IN-84**'s immunological effects are pending, its mechanism allows for informed hypotheses.









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